
3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one
概要
説明
3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is a chemical compound with the molecular formula C5H3Cl2NO2 . It has a molecular weight of 179.99 .
Synthesis Analysis
The synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one has been described in the literature. For instance, selective functionalization of the chlorimine group in 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is usually realized under appropriate conditions, by electrophilic catalysis avoiding reaction of the lactone function .Molecular Structure Analysis
The InChI code for 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is 1S/C5H3Cl2NO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The Diels-Alder reaction of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one with acetylenic compounds has been reported . This reaction yielded intermediates that were used in the synthesis of acyclo-1-deazathymidine nucleosides .科学的研究の応用
Synthesis and Functionalization
Selective functionalization of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one is achieved through electrophilic catalysis, which avoids reaction with the lactone function. This compound is utilized in synthesizing polyfunctionalized pyridines through cycloaddition-elimination reactions with acetylenic compounds. The high regioselectivity and dependency on the nature of the 3-substituent are notable in these processes (Van Aken et al., 1994).
Ambident Azadiene Properties
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one exhibits ambident azadiene properties, reacting efficiently and selectively with both electron-rich and electron-poor dienophiles (Afarinkia et al., 2004).
Creation of Tetrazoles and Triazoles
This compound reacts with bifunctional reagents like sodium azide and diazocompounds to produce bi(tri)cyclic tetrazolo- or triazolo-fused intermediates, which are further converted using various nucleophiles. These reactions yield new substituted tetrazoles or triazoles, useful for pharmacological screening and further elaboration (Medaer et al., 1996).
Heterocyclic Synthesis
The synthesis and functionalization of related compounds, including 2(1H)-pyrazinones and 2H-1,4-oxazin-2-ones, have been explored. Their use in cycloaddition reactions with dienophiles leads to the creation of pyridine or pyrazine derivatives. These compounds demonstrate a unique combination of a 2-azadiene system, 3-chlorimine group, and reactive lactone function, which allows for the synthesis of specifically substituted oxazoles, triazoles, and tetrazoles (Hoornaert, 2010).
Diels-Alder Reactions
The Diels-Alder reaction of 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones with different acetylenic compounds is a versatile method for generating variously substituted dichloropyridines. This process typically yields a high degree of regioselectivity and high yield of the desired products (Meerpoel et al., 1991).
特性
IUPAC Name |
3,5-dichloro-6-methyl-1,4-oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQINLHFBRNSNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)O1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454609 | |
| Record name | 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125849-94-7 | |
| Record name | 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-6-methyl-1,4-oxazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one in the synthesis of acyclo-1-deazathymidine C-nucleosides?
A1: 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one serves as a key starting material in the synthesis of acyclo-1-deazathymidine C-nucleosides. [, ] These modified nucleosides are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities. The specific structure of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one allows for further chemical modifications, leading to the desired acyclo-1-deazathymidine C-nucleoside analogs.
Q2: Are there any published studies that delve into the specific reaction mechanisms involving 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one in this synthesis pathway?
A2: While both cited papers [, ] outline the use of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one as a starting point in the synthesis of acyclo-1-deazathymidine C-nucleosides, they do not provide a detailed analysis of the reaction mechanisms involved. Further research focusing on the individual steps and intermediates in this synthesis pathway would be beneficial for optimizing the process and exploring potential alternative synthetic routes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

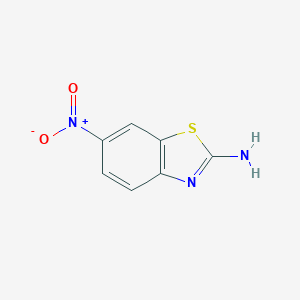
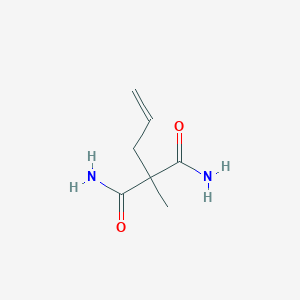

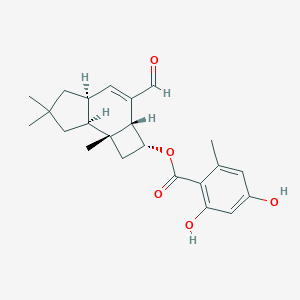

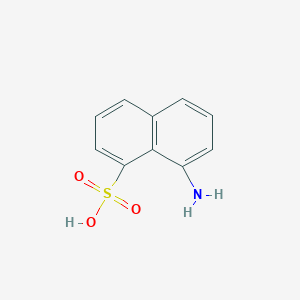
![2-(1-Dimethylaminomethyl-2-hydroxy-8-hydroxymethyl-9-oxo-9,11-dihydro-indolizino[1,2-B]quinolin-7-YL)-2-hydroxy-butyric acid](/img/structure/B160920.png)


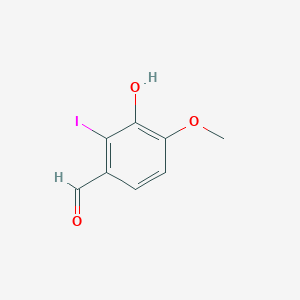

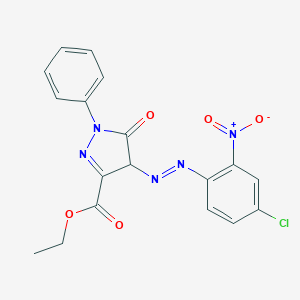
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)